molecular formula C6H5ClN4 B6619558 5-chloro-3H-imidazo[4,5-b]pyridin-2-amine CAS No. 1440427-87-1

5-chloro-3H-imidazo[4,5-b]pyridin-2-amine

Cat. No. B6619558
CAS RN: 1440427-87-1
M. Wt: 168.58 g/mol
InChI Key: CSQPXVICOJKSEU-UHFFFAOYSA-N
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Description

5-chloro-3H-imidazo[4,5-b]pyridin-2-amine is a compound that belongs to the imidazopyridines group . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

The synthesis of imidazopyridines has been described in recent years using various catalysts . For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .


Molecular Structure Analysis

The molecular structure of imidazopyridines, including 5-chloro-3H-imidazo[4,5-b]pyridin-2-amine, was elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method .


Chemical Reactions Analysis

The alkylation reaction of the compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3, and N4 regioisomers .

Scientific Research Applications

Antimicrobial Features

Imidazo[4,5-b]pyridine derivatives, including 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine, have been studied for their antimicrobial features . These compounds have shown promising results in experimental and theoretical studies, indicating their potential use in the development of new antimicrobial agents .

Anti-inflammatory and Analgesic Properties

Imidazo[4,5-b]pyridines are known to exhibit anti-inflammatory and analgesic properties . This makes them potential candidates for the development of nonsteroidal anti-inflammatory drugs .

Antidepressant Potential

Some imidazo[4,5-b]pyridines have shown antidepressant activity . This suggests that 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine could be explored for potential use in the treatment of depression .

Cardiotonic Activity

Imidazo[4,5-b]pyridine-based drugs, such as sulmazole, act as cardiotonic agents . This indicates the potential of 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine in the development of new cardiotonic drugs .

Antiviral and Antimicrobial Activities

Imidazo[4,5-b]pyridines have been reported to possess antiviral and antimicrobial activities . This suggests that 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine could be used in the development of new antiviral and antimicrobial agents .

Use in Material Science

Imidazo[4,5-b]pyridine derivatives also possess the potential for numerous applications of proton- and charge-transfer processes in organometallic chemistry and in material science owing to their special structural characteristics . This suggests that 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine could be used in the development of new materials .

Optoelectronic Devices and Sensors

Imidazo[4,5-b]pyridine derivatives have shown great potential in several research areas, including the development of optoelectronic devices and sensors . This indicates the potential use of 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine in these fields .

Anti-cancer Drugs

Imidazo[4,5-b]pyridine derivatives have been reported in different technological applications, such as anti-cancer drugs . This suggests that 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine could be explored for potential use in the development of new anti-cancer drugs .

properties

IUPAC Name

5-chloro-1H-imidazo[4,5-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQPXVICOJKSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine

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